REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[F:10][C:11]([F:22])([F:21])[C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CC([O-])=O.CC([O-])=O.[Cu+2].ClCCl>[Br:1][C:2]1[CH:3]=[C:4]([O:9][C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([C:11]([F:22])([F:21])[F:10])[CH:17]=2)[CH:5]=[C:6]([Br:8])[CH:7]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)B(O)O)(F)F
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Name
|
TEA
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Cu+2]
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)B(O)O)(F)F
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)B(O)O)(F)F
|
Name
|
TEA
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Type
|
CUSTOM
|
Details
|
was stirred for 7 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
|
the reaction mixture stirred for 1 day
|
Duration
|
1 d
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for 1 day
|
Duration
|
1 d
|
Type
|
CUSTOM
|
Details
|
the two phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (50 mL×2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude product purified by flash chromatography (heptane→ethyl acetate:heptane 1:9)
|
Reaction Time |
7 d |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=CC(=C1)OC1=CC(=CC=C1)C(F)(F)F)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |